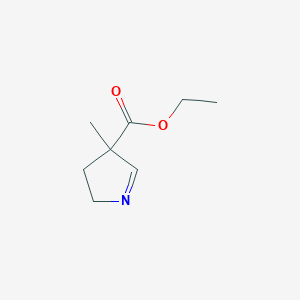![molecular formula C11H13ClN4O B128095 N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide CAS No. 149765-15-1](/img/structure/B128095.png)
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide
Vue d'ensemble
Description
“N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anticancer research, with a focus on its inhibitory effects on FLT3 and CDK .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Molecular Structure Analysis
The molecular structure of “N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide” is complex, with a pyrimidine-fused heterocycle at position 4 of the pyrazole being critical for FLT3 and CDK inhibition .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide” are complex and involve multiple steps. For instance, the compound was prepared from a precursor and 6-(bromomethyl)-2-chloroquinoline in a fashion similar to the one described for another compound .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C. Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N). Its 1H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3). Its 13C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide, as a compound, shares structural similarities with the pyrrolo[2,3-d]pyrimidine core, which is of significant interest in the field of synthetic chemistry. The pyrrolo[2,3-d]pyrimidine scaffold is a key precursor for various medicinal and pharmaceutical applications due to its broad synthetic adaptability and bioavailability. This scaffold has been the subject of intensive research, particularly in the development of hybrid catalysts for the synthesis of its derivatives. The use of diverse catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, facilitates the synthesis of various heterocyclic compounds, demonstrating the compound's versatility in synthetic organic chemistry (Parmar, Vala, & Patel, 2023).
Biological Significance and Applications
The pyrimidine moiety, inherent in N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-yl)-2,2-dimethylpropionamide, is recognized for its broad spectrum of biological and medicinal applications. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. This makes them suitable candidates for the development of new therapeutic agents. The capability of pyrimidine derivatives to form coordination as well as hydrogen bonds makes them particularly useful in the synthesis of optical sensors and in drug discovery, highlighting their potential in medicinal chemistry and biological research (Jindal & Kaur, 2021).
Catalysis and Material Science
In material science and catalysis, the structural features of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide, especially the pyrrolo[2,3-d]pyrimidine core, contribute to the development of advanced materials and catalysts. These compounds can serve as building blocks in the construction of complex molecular architectures, such as supramolecular capsules, due to their ability to engage in specific interactions, including hydrogen bonding and π-π stacking. This utility extends the compound's application beyond traditional synthetic and medicinal chemistry into the realms of material science and nanotechnology, where it can contribute to the development of novel materials with tailored properties (Ballester, 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-11(2,3)9(17)16-10-14-7(12)6-4-5-13-8(6)15-10/h4-5H,1-3H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBVXLCVUIJCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465501 | |
| Record name | N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide | |
CAS RN |
149765-15-1 | |
| Record name | N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

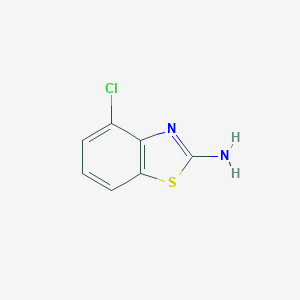
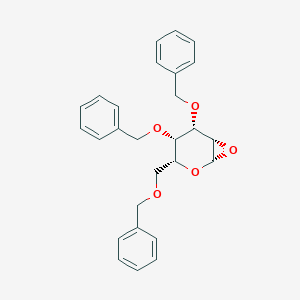
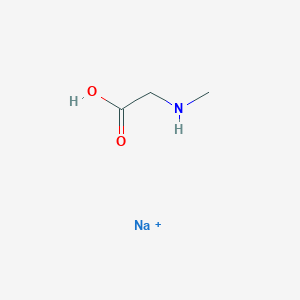
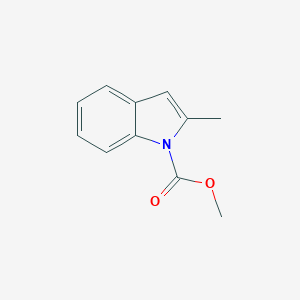
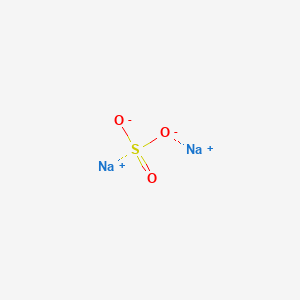
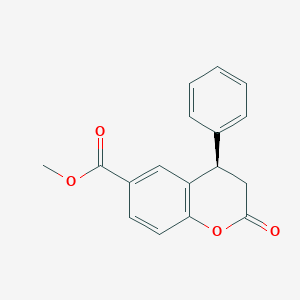
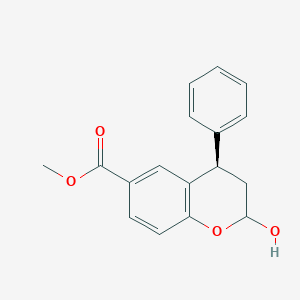

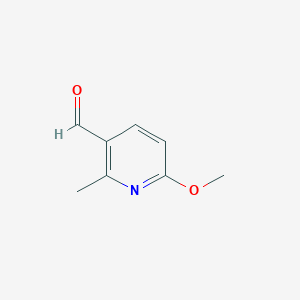
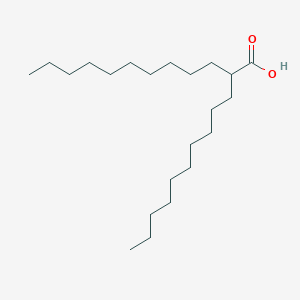
![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)
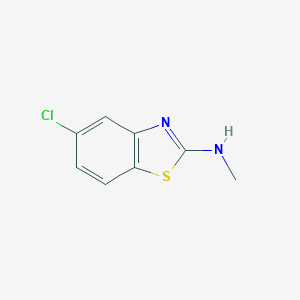
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)
